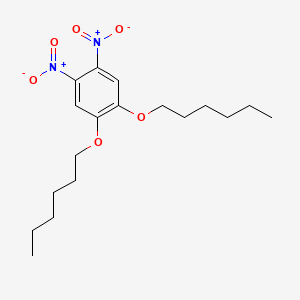
1,2-Bis(hexyloxy)-4,5-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(hexyloxy)-4,5-dinitrobenzene is an organic compound characterized by the presence of two hexyloxy groups and two nitro groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(hexyloxy)-4,5-dinitrobenzene typically involves the nitration of 1,2-Bis(hexyloxy)benzene. The process begins with the preparation of 1,2-Bis(hexyloxy)benzene by reacting catechol with 1-bromohexane in the presence of potassium hydroxide and ethanol. The resulting product is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro groups at the 4 and 5 positions of the benzene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Bis(hexyloxy)-4,5-dinitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable solvent.
Major Products:
Reduction: 1,2-Bis(hexyloxy)-4,5-diaminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(hexyloxy)-4,5-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,2-Bis(hexyloxy)-4,5-dinitrobenzene involves its interaction with molecular targets through its nitro and hexyloxy groups. The nitro groups can undergo redox reactions, while the hexyloxy groups can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, making the compound useful in different applications .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Bis(hexyloxy)benzene
- 1,2-Bis(hexyloxy)-4,5-diaminobenzene
- 1,2-Bis(hexyloxy)-4,5-dibromobenzene
Comparison: 1,2-Bis(hexyloxy)-4,5-dinitrobenzene is unique due to the presence of both hexyloxy and nitro groups, which confer distinct chemical properties. Compared to 1,2-Bis(hexyloxy)benzene, the nitro groups in this compound make it more reactive in redox reactions.
Eigenschaften
Molekularformel |
C18H28N2O6 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
1,2-dihexoxy-4,5-dinitrobenzene |
InChI |
InChI=1S/C18H28N2O6/c1-3-5-7-9-11-25-17-13-15(19(21)22)16(20(23)24)14-18(17)26-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
OXBCAOLYSYVUGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


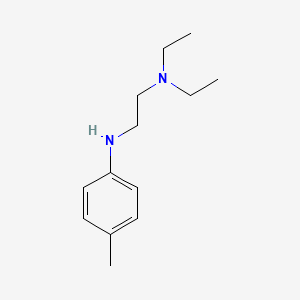
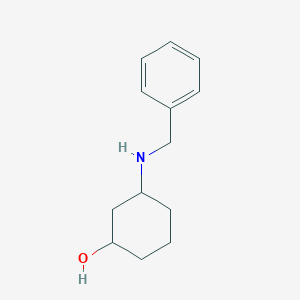
![4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)-](/img/structure/B12111006.png)
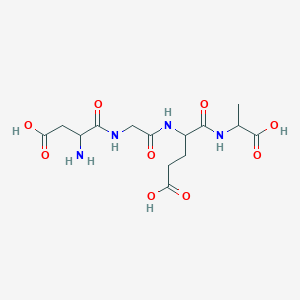
![(1R,2S,3S,5S)-8-Azabicyclo[3.2.1]octane-2,3-diol 2-benzoate](/img/structure/B12111015.png)
![4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12111022.png)
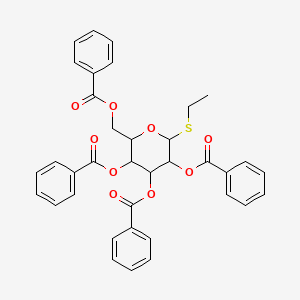
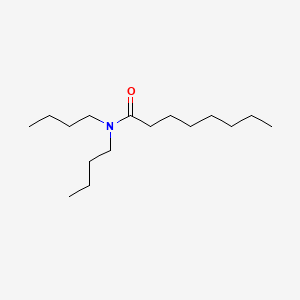

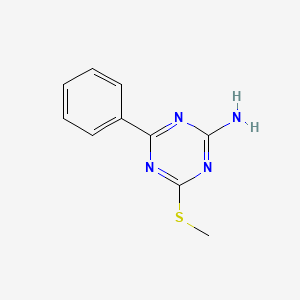
![2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, ethyl ester, (E)-](/img/structure/B12111048.png)



